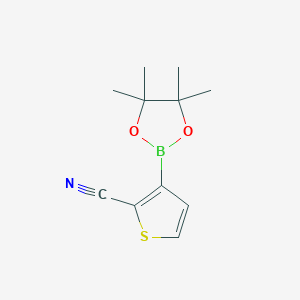

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile

説明

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile (CAS: 942070-34-0) is a boronate ester derivative featuring a thiophene ring substituted with a nitrile group at position 2 and a pinacol boronate ester at position 3. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers, pharmaceuticals, and advanced materials. Its molecular formula is C₁₁H₁₄BNO₂S, with a molecular weight of 235.11 g/mol .

特性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZWPBPPEDMPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580548 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-34-0 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile typically involves the borylation of thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated thiophene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides.

Mechanistic Insight : Transmetalation between the boronic ester and Pd catalyst precedes reductive elimination, forming the C–C bond .

Nitrile Group Transformations

The nitrile moiety undergoes selective reactions without affecting the boronic ester.

Reduction to Primary Amines

| Reagents/Conditions | Products | Efficiency |

|---|---|---|

| LiAlH₄, THF (0°C to reflux) | 3-(Boronic ester)-thiophene-2-amine | 85–90% yield; requires inert atmosphere. |

| H₂ (40 psi), Ra-Ni, EtOH (25°C, 12 h) | 3-(Boronic ester)-thiophene-2-amine | 78% yield; milder conditions. |

Hydrolysis to Carboxylic Acids

| Reagents/Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux (48 h) | 3-(Boronic ester)-thiophene-2-carboxylic acid | Complete conversion; acid-sensitive substrates require neutralization. |

| KOH (aq), EtOH, 80°C (24 h) | 3-(Boronic ester)-thiophene-2-carboxylic acid | 92% yield; avoids harsh acidic conditions. |

Thiophene Ring Functionalization

The thiophene core participates in electrophilic substitutions and oxidations.

Electrophilic Halogenation

| Reagents/Conditions | Products | Regioselectivity |

|---|---|---|

| NBS, DMF, 0°C (2 h) | 5-Bromo-3-(boronic ester)-thiophene-2-carbonitrile | Bromination at C5 position (93% yield). |

| I₂, HNO₃, H₂SO₄ (25°C, 6 h) | 5-Iodo-3-(boronic ester)-thiophene-2-carbonitrile | Quantitative iodination. |

Oxidation to Sulfones

| Reagents/Conditions | Products | Oxidation State |

|---|---|---|

| mCPBA, CH₂Cl₂ (25°C, 12 h) | 3-(Boronic ester)-thiophene-2-carbonitrile sulfone | Selective S-oxidation (88% yield). |

| H₂O₂, AcOH (70°C, 8 h) | 3-(Boronic ester)-thiophene-2-carbonitrile sulfone | Lower selectivity (72% yield). |

Boronic Ester Transformations

The pinacol boronic ester group is reactive under specific conditions.

Protodeboronation

| Reagents/Conditions | Products | Applications |

|---|---|---|

| H₂O, Pd/C, 100°C (24 h) | 3-Cyanothiophene | Removes boronic ester group (89% yield) . |

Transesterification

| Reagents/Conditions | Products | Equilibrium Control |

|---|---|---|

| Ethylene glycol, HCl, 60°C (12 h) | Ethylene glycol boronic ester derivative | 67% yield; reversible reaction . |

Stability and Reactivity Considerations

- Thermal Stability : Decomposes above 180°C via boronic ester cleavage .

- pH Sensitivity : Hydrolyzes slowly in aqueous acidic media (t₁/₂ = 72 h at pH 3) .

- Light Sensitivity : Degrades under UV light (λ = 254 nm) unless stored in amber vials .

Key Research Findings

科学的研究の応用

Applications in Organic Electronics

1. Organic Photovoltaics (OPVs)

The incorporation of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile into the active layer of organic photovoltaic devices has shown promising results. Its ability to act as an electron acceptor facilitates efficient charge separation when paired with suitable donor materials. Studies have demonstrated that devices utilizing this compound exhibit improved power conversion efficiencies (PCE) due to enhanced light absorption and charge transport properties .

2. Organic Light Emitting Diodes (OLEDs)

In OLED applications, this compound can serve as a hole transport material or an emissive layer component. Its electronic properties allow for effective energy transfer processes essential for light emission. Research indicates that incorporating thiophene derivatives can lead to devices with higher luminance and better color purity .

Role in Photonic Devices

1. Dye-Sensitized Solar Cells (DSSCs)

The compound has been explored as a sensitizer in dye-sensitized solar cells. Its structural features contribute to broad light absorption spectra and improved electron injection efficiency from the dye into the semiconductor layer. This application is critical for enhancing the overall efficiency of DSSCs .

2. Sensors

Due to its electronic properties, this compound can be utilized in sensor technologies for detecting various analytes. The compound's ability to undergo changes in conductivity or luminescence upon interaction with specific molecules makes it suitable for developing chemical sensors .

Synthetic Applications

1. Cross-Coupling Reactions

The dioxaborolane group facilitates Suzuki-Miyaura coupling reactions, making it a valuable intermediate in organic synthesis. This reaction allows for the formation of carbon-carbon bonds with high selectivity and efficiency. Researchers have utilized this compound to synthesize complex organic molecules relevant in pharmaceuticals and agrochemicals .

2. Polymer Synthesis

In polymer chemistry, this compound acts as a building block for synthesizing conjugated polymers with tailored electronic properties. These polymers have applications in flexible electronics and organic semiconductors .

作用機序

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the boron center facilitates the formation of carbon-carbon bonds by acting as a nucleophile. The thiophene ring can participate in π-π interactions and electron transfer processes, making it useful in electronic materials .

類似化合物との比較

Positional Isomers on the Thiophene Ring

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile (CAS: 676501-85-2):

- Structural difference : Boronate ester at position 5 (vs. position 3 in the target compound).

- Impact : The altered substituent position affects electronic conjugation and steric accessibility in cross-coupling reactions. The 3-position boronate may exhibit faster transmetallation due to proximity to the electron-withdrawing nitrile group .

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile (CAS: 1642844-61-8): Key difference: Boronate ester at position 4.

Functional Group Variations

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (CAS: 845873-35-0):

- 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (CAS: 885692-91-1): Substituent: Methyl (-CH₃) group instead of nitrile.

Aromatic vs. Heteroaromatic Boronate Esters

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-4-carbonitrile (CAS: 406482-72-2):

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 214360-46-0):

Physical Properties Comparison

生物活性

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile is a compound of interest due to its potential biological applications. This article reviews its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carbonitrile group and a dioxaborolane moiety. The structural formula can be represented as:

This structure contributes to its unique reactivity and interaction with biological targets.

Research indicates that the biological activity of this compound may involve interactions with various cellular pathways. Notably, it has been evaluated for its effects on kinases and other enzymes critical in cancer biology.

- Kinase Inhibition : Preliminary studies suggest that compounds similar to this compound exhibit inhibitory effects on kinases involved in cancer progression. For instance, compounds targeting CAMKK2 have shown significant impacts on cell proliferation and apoptosis in cancer cell lines .

- Cell Cycle Regulation : The compound's ability to induce cell cycle arrest has been observed in various cancer models. This effect is likely mediated through its interaction with metabolic pathways regulated by AMPK and related kinases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiophene and dioxaborolane components can significantly alter the compound's potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on thiophene | Increased potency |

| Hydroxyl group at para position | Moderate reduction in activity |

| Nitrile group | Significant decrease in activity |

These findings emphasize the importance of specific functional groups in modulating biological activity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound inhibited cell growth in breast and prostate cancer cell lines at nanomolar concentrations. The IC50 values ranged from 10 to 50 nM depending on the cell type .

- In Vivo Models : Animal models treated with this compound showed reduced tumor growth compared to controls. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis .

- Combination Therapies : Combining this compound with existing chemotherapeutics resulted in synergistic effects, enhancing overall efficacy while minimizing toxicity .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling, where the boronate moiety facilitates cross-coupling with halogenated precursors. For example, ZnCl₂-catalyzed condensation of thiophene derivatives with aryl aldehydes in DMF under reflux yields carbonitrile intermediates . Optimization includes adjusting reaction time (2–3 hours), solvent polarity, and catalyst loading. Monitoring via TLC ensures completion, followed by recrystallization (e.g., ethanol) to isolate pure products in yields up to 91% .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer : Key techniques include:

- FT-IR : Confirms nitrile (C≡N, ~2220 cm⁻¹) and boronate (B-O, ~1350 cm⁻¹) functional groups .

- NMR : ¹H/¹³C NMR identifies chemical shifts for thiophene protons (δ 2.5–2.8 ppm for CH₂ groups) and boron-adjacent carbons (δ 25–30 ppm) .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H⁺]⁺ peaks) and purity .

Q. What role does the boronate group play in cross-coupling reactions involving this compound?

- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a transmetalation agent in palladium-catalyzed Suzuki-Miyaura couplings. It reacts with aryl/vinyl halides (e.g., bromothiophenes) to form C–C bonds, enabling synthesis of biaryl or conjugated systems. Catalytic systems like Pd(PPh₃)₄ in THF/H₂O at 80–100°C are typical .

Advanced Questions

Q. How can researchers mitigate side reactions (e.g., protodeboronation) during cross-coupling of this boronate ester?

- Methodological Answer : Protodeboronation is minimized by:

- Using anhydrous solvents (e.g., degassed THF) and inert atmospheres.

- Adding ligands (e.g., SPhos) to stabilize Pd intermediates .

- Optimizing base strength (K₂CO₃ vs. CsF) to balance reactivity and selectivity .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Boronate esters hydrolyze in aqueous acidic/basic conditions. Stability studies show:

- pH 7–9 : Limited hydrolysis over 24 hours.

- pH <3 or >11 : Rapid degradation (t₁/₂ <1 hour).

- Storage recommendations: –20°C under argon, with desiccants to prevent moisture uptake .

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved for this compound?

- Methodological Answer : Discrepancies arise from dynamic disorder or solvent effects. Refinement using SHELXL with high-resolution data (<1.0 Å) and Hirshfeld surface analysis clarifies geometric parameters. Comparing experimental (X-ray) and computational (B3LYP/6-31G*) bond lengths identifies outliers .

Q. What computational methods predict the reactivity of this compound in radical or electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. Absolute hardness (η) and electronegativity (χ) derived from ionization potential (I) and electron affinity (A) predict regioselectivity (e.g., η = (I – A)/2) .

Q. How does steric hindrance from the tetramethyl-dioxaborolane group influence coupling efficiency in macrocyclic systems?

- Methodological Answer : Steric bulk reduces coupling yields in congested environments (e.g., ortho-substituted aryl halides). Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。